molecular formula C11H9NO3S3 B5907565 2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

カタログ番号 B5907565
分子量: 299.4 g/mol
InChIキー: OPCTXYOBPGILAL-YVMONPNESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a chemical compound that belongs to the thiazolidinedione class of drugs. It is also known as pioglitazone, which is a medication used to treat type 2 diabetes. Pioglitazone works by decreasing insulin resistance in the body, which helps to control blood sugar levels.

作用機序

Pioglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. Pioglitazone also reduces hepatic glucose production and increases insulin secretion from pancreatic beta cells.
Biochemical and Physiological Effects:
Pioglitazone has been shown to have a number of biochemical and physiological effects. These include:
- Improved insulin sensitivity and glucose metabolism
- Reduced hepatic glucose production
- Increased insulin secretion from pancreatic beta cells
- Anti-inflammatory effects
- Anti-atherogenic effects
- Anti-tumor effects
- Inhibition of angiogenesis

実験室実験の利点と制限

Pioglitazone has several advantages and limitations for lab experiments. Some of the advantages include:
- Well-established synthesis method
- Extensive research on its mechanism of action and therapeutic effects
- Availability of animal models for studying its effects
Some of the limitations include:
- Limited solubility in water, which can make it difficult to administer in certain experiments
- Potential for off-target effects, which can complicate interpretation of results
- Ethical concerns related to the use of animal models for studying its effects

将来の方向性

There are several future directions for research on pioglitazone. Some of these include:
- Further investigation of its anti-tumor effects and potential use in cancer treatment
- Development of more effective delivery methods to improve its solubility and bioavailability
- Investigation of its effects on other metabolic pathways and diseases, such as Alzheimer's disease and fatty liver disease
- Exploration of its potential use in combination therapy with other drugs for improved therapeutic outcomes.

合成法

The synthesis of pioglitazone involves a multi-step process that begins with the reaction of 2-bromo-4'-methylbiphenyl with thionyl chloride to form 2-chloro-4'-methylbiphenyl. This compound is then reacted with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)-4'-methylbiphenyl-2-carbaldehyde. The aldehyde group is then reduced to form 2-(2-thienyl)-4'-methylbiphenyl-2-methanol, which is then reacted with thionyl chloride to form 2-(2-thienyl)-4'-methylbiphenyl-2-methylsulfonyl chloride. This compound is then reacted with 2-aminothiazoline to form pioglitazone.

科学的研究の応用

Pioglitazone has been extensively studied for its potential therapeutic effects in various diseases, including type 2 diabetes, cardiovascular disease, and cancer. In type 2 diabetes, pioglitazone has been shown to improve insulin sensitivity and glucose metabolism, leading to better glycemic control. Pioglitazone has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the prevention of cardiovascular disease. In cancer, pioglitazone has been shown to have anti-tumor effects and to inhibit angiogenesis, which may be useful in the treatment of certain types of cancer.

特性

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S3/c1-6(10(14)15)12-9(13)8(18-11(12)16)5-7-3-2-4-17-7/h2-6H,1H3,(H,14,15)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCTXYOBPGILAL-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。